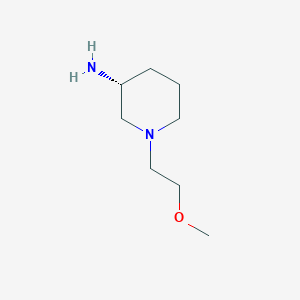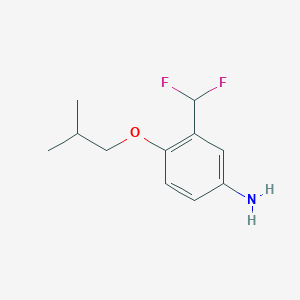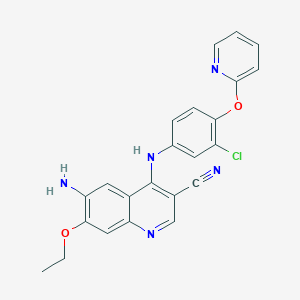
(3R)-1-(2-methoxyethyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” is a chiral organic compound with the following structural formula:
This compound
It belongs to the class of piperidine derivatives and contains a piperidine ring substituted with an ethyl group bearing a methoxy (CH₃O) moiety. The compound’s chirality arises from the presence of a stereocenter at the third carbon atom of the piperidine ring.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the reduction of a precursor ketone or aldehyde using a chiral reducing agent. For example, the ketone precursor can be obtained via reductive amination of 2-methoxyethylamine with an appropriate aldehyde. The reduction step can be performed using a chiral catalyst or a stereoselective reducing agent.
b. Reaction Conditions
The reduction reaction typically occurs under mild conditions, such as using hydrogen gas (H₂) and a metal catalyst (e.g., Raney nickel or palladium on carbon). The choice of solvent and temperature influences the stereoselectivity of the reaction.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability are crucial for efficient production.
Análisis De Reacciones Químicas
a. Types of Reactions
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” can participate in various chemical reactions:
Reduction: The compound can undergo stereoselective reduction to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxyethyl group.
Functionalization: The compound can be functionalized by introducing other substituents.
b. Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a chiral catalyst (e.g., rhodium-based catalysts) or metal hydrides (e.g., lithium aluminum hydride, NaBH₄).
Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides) and appropriate solvents (e.g., DMF, DMSO).
Functionalization: Various reagents based on the desired functional group (e.g., Grignard reagents, acylating agents).
c. Major Products
The major products depend on the specific reaction conditions. Reduction yields the chiral amine, while substitution and functionalization lead to modified derivatives.
Aplicaciones Científicas De Investigación
“(3R)-1-(2-methoxyethyl)piperidin-3-amine” finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: In the synthesis of complex molecules.
Catalysis: As a ligand in asymmetric catalysis.
Mecanismo De Acción
The compound’s mechanism of action varies based on its specific use. It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs with identical substituents, we can compare it to other piperidine-based amines. Its uniqueness lies in the combination of chirality, methoxyethyl substitution, and piperidine ring.
Similar Compounds:
- Piperidine
- N-Methylethylamine
- N-Ethylpiperidine
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(3R)-1-(2-methoxyethyl)piperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Clave InChI |
DXKXCEYSOXUATJ-MRVPVSSYSA-N |
SMILES isomérico |
COCCN1CCC[C@H](C1)N |
SMILES canónico |
COCCN1CCCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)





